molecular formula C16H21N3O4S B7713489 1-[3-(5-Ethyl-1,2,4-oxadiazol-3-YL)-4-methoxybenzenesulfonyl]piperidine

1-[3-(5-Ethyl-1,2,4-oxadiazol-3-YL)-4-methoxybenzenesulfonyl]piperidine

Cat. No.: B7713489
M. Wt: 351.4 g/mol
InChI Key: BWPKRADHSAXVAL-UHFFFAOYSA-N
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Description

1-[3-(5-Ethyl-1,2,4-oxadiazol-3-YL)-4-methoxybenzenesulfonyl]piperidine is a complex organic compound that belongs to the class of oxadiazoles. Oxadiazoles are five-membered heterocyclic compounds containing an oxygen and two nitrogen atoms.

Properties

IUPAC Name

5-ethyl-3-(2-methoxy-5-piperidin-1-ylsulfonylphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O4S/c1-3-15-17-16(18-23-15)13-11-12(7-8-14(13)22-2)24(20,21)19-9-5-4-6-10-19/h7-8,11H,3-6,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWPKRADHSAXVAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=NO1)C2=C(C=CC(=C2)S(=O)(=O)N3CCCCC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[3-(5-Ethyl-1,2,4-oxadiazol-3-YL)-4-methoxybenzenesulfonyl]piperidine typically involves multiple steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

1-[3-(5-Ethyl-1,2,4-oxadiazol-3-YL)-4-methoxybenzenesulfonyl]piperidine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 1-[3-(5-Ethyl-1,2,4-oxadiazol-3-YL)-4-methoxybenzenesulfonyl]piperidine involves its interaction with specific molecular targets:

Comparison with Similar Compounds

When compared to other oxadiazole derivatives, 1-[3-(5-Ethyl-1,2,4-oxadiazol-3-YL)-4-methoxybenzenesulfonyl]piperidine stands out due to its unique combination of structural features and biological activities. Similar compounds include:

These compounds share the oxadiazole core but differ in their substituents and specific biological activities.

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